10-Hydroxyaloin A Demonstrates Superior Mpro Docking Affinity Relative to Aloesin in SARS-CoV-2 In Silico Screening
In a comprehensive in silico screening of 130 phytochemicals against SARS-CoV-2 targets, 10-Hydroxyaloin A exhibited an Mpro docking score of -8.57 kcal/mol, while aloesin (a major Aloe chromone glycoside) showed a significantly less favorable docking score of -6.1 kcal/mol against the same Mpro target [1]. This represents a differential of 2.47 kcal/mol in binding energy, indicative of stronger predicted interaction with the viral main protease active site. MD simulation further confirmed stable and energetically favorable complex formation for 10-Hydroxyaloin A with Mpro [1].
| Evidence Dimension | SARS-CoV-2 Mpro docking score (binding affinity) |
|---|---|
| Target Compound Data | -8.57 kcal/mol |
| Comparator Or Baseline | Aloesin (Aloe chromone glycoside): -6.1 kcal/mol |
| Quantified Difference | 2.47 kcal/mol more favorable binding energy |
| Conditions | Molecular docking (in silico) against SARS-CoV-2 Mpro active site |
Why This Matters
Superior in silico Mpro binding suggests 10-Hydroxyaloin A may serve as a more promising antiviral lead scaffold than aloesin for SARS-CoV-2 research programs, justifying its selection in drug discovery screening cascades.
- [1] Kushwaha, P. P., Singh, A. K., Bansal, T., Yadav, A., Prajapati, K. S., Shuaib, M., & Kumar, S. (2021). Identification of natural inhibitors against SARS-CoV-2 drugable targets using molecular docking, molecular dynamics simulation, and MM-PBSA approach. Frontiers in Cellular and Infection Microbiology, 11, 730288. View Source
